

N-Ethylformamide: A Comprehensive Physicochemical Profile for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Ethylformamide

Cat. No.: B146923

[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the core physicochemical properties of **N-Ethylformamide** (NEF), a versatile amide solvent with significant applications in chemical synthesis, drug development, and materials science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource of key data, experimental methodologies, and procedural workflows.

Executive Summary

N-Ethylformamide (CAS No. 627-45-2) is a colorless to light yellow liquid recognized for its utility as a polar aprotic solvent. Its unique properties, including a high boiling point and miscibility with a range of organic solvents, make it a valuable medium for various chemical reactions and formulations. This guide presents a detailed compilation of its physical and chemical characteristics, supported by standardized experimental protocols, to facilitate its effective and safe use in a laboratory and industrial settings.

Core Physicochemical Properties

The fundamental physicochemical data for **N-Ethylformamide** are summarized in the table below. These values have been compiled from various reputable sources and represent the

most current and accurate information available.

Property	Value
Molecular Formula	C ₃ H ₇ NO
Molecular Weight	73.09 g/mol [1] [2]
CAS Number	627-45-2 [3] [4]
Appearance	Colorless to light yellow liquid [5] [6]
Density	0.950 g/mL at 20 °C [7] [8]
Boiling Point	202-204 °C [7] [8]
Melting Point	-60.43 °C (estimate) [7] [8] [9]
Flash Point	113 °C (closed cup); 67°C [7] [8] [9] [10]
Vapor Pressure	0.689 mmHg at 25 °C [5] [7]
Refractive Index	n _{20/D} 1.432 [7] [8]
Solubility	Miscible with water.
InChI Key	KERBAAIBDHEFDD-UHFFFAOYSA-N [3] [4]
SMILES	CCNC=O [1]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like **N-Ethylformamide**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the Thiele tube method.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating fluid

Procedure:

- A small amount of **N-Ethylformamide** (a few milliliters) is placed into the small test tube.
- A capillary tube, with its sealed end uppermost, is placed into the test tube containing the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped within a Thiele tube containing mineral oil, ensuring the oil level is above the sample level but below the opening of the test tube.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- The heat source is then removed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[\[11\]](#)[\[1\]](#)[\[10\]](#)[\[12\]](#)

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature bath

Procedure:

- The empty, clean, and dry pycnometer is accurately weighed.
- The pycnometer is filled with **N-Ethylformamide** and placed in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.
- The volume is adjusted precisely to the pycnometer's calibration mark, ensuring no air bubbles are present. The outside is carefully dried.
- The filled pycnometer is weighed.
- The weight of the **N-Ethylformamide** is determined by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.^[13]

Determination of Flash Point (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids.

Apparatus:

- Pensky-Martens closed-cup tester
- Heat source
- Stirrer
- Ignition source (e.g., a small flame or an electric igniter)

Procedure:

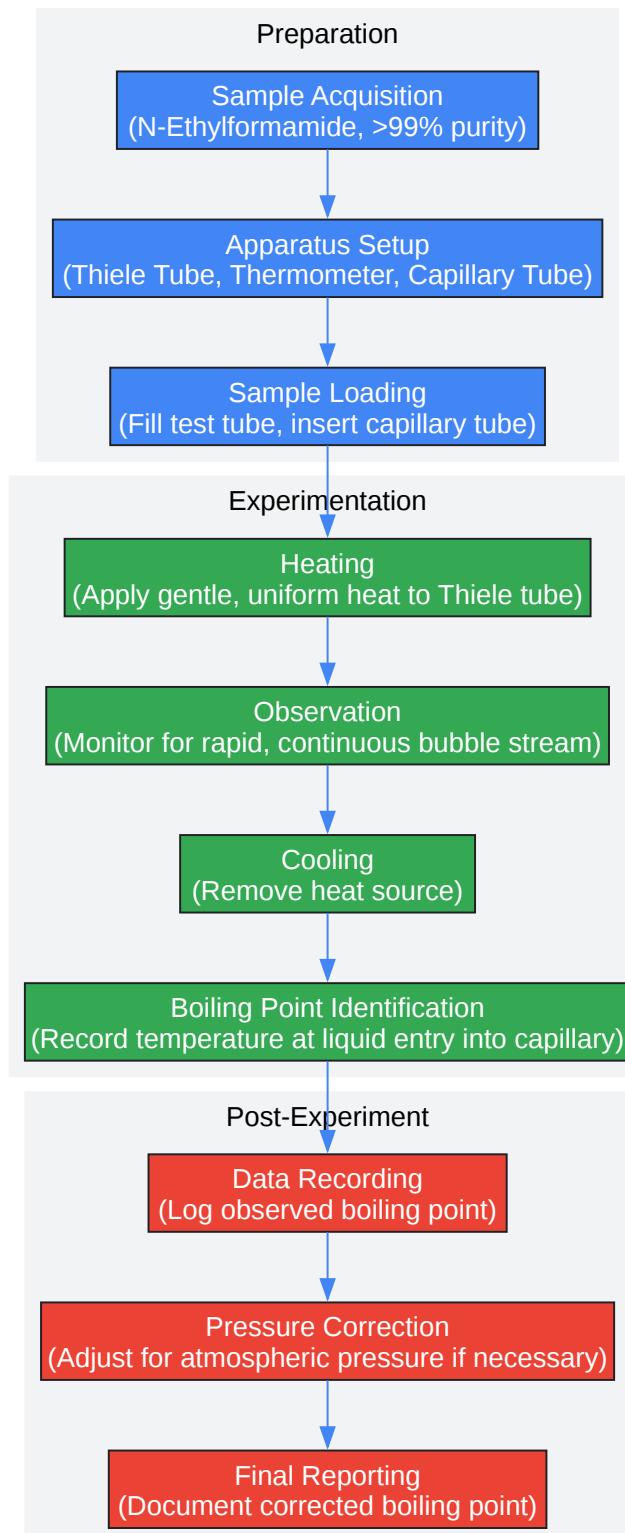
- The sample cup of the Pensky-Martens apparatus is filled with **N-Ethylformamide** to the specified level.
- The lid, which contains a stirrer, thermometer, and an opening for the ignition source, is securely placed on the cup.
- The sample is heated at a slow, constant rate while being continuously stirred.[3][14]
- At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.[3][14]
- The test is continued until a flash is observed inside the cup. The temperature at which this occurs is recorded as the flash point.[14][15]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Apparatus:

- Abbe refractometer
- Light source (often built into the instrument)
- Constant temperature water circulator


Procedure:

- The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.
- A few drops of **N-Ethylformamide** are placed on the surface of the lower prism.
- The prisms are closed and locked. The instrument's light source is switched on.
- Water from a constant temperature bath (e.g., 20°C) is circulated through the prisms to maintain a stable temperature.
- While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.
- If color fringes are observed, the chromatic dispersion compensator is adjusted to eliminate them.
- The refractive index is read directly from the instrument's scale.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Workflow and Process Visualization

To ensure consistency and accuracy in experimental results, a standardized workflow for the determination of physicochemical properties is essential. The following diagram illustrates a logical workflow for determining the boiling point of **N-Ethylformamide**, a fundamental property.

Workflow for Boiling Point Determination of N-Ethylformamide

[Click to download full resolution via product page](#)

Caption: Logical workflow for the experimental determination of the boiling point of **N-Ethylformamide**.

Safety and Handling

N-Ethylformamide is a combustible liquid and should be handled with appropriate safety precautions.[14] It may cause skin and eye irritation.[2] Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a comprehensive summary of the critical physicochemical properties of **N-Ethylformamide**. The tabulated data, coupled with detailed experimental protocols, offer a valuable resource for researchers and professionals. The standardized workflow presented aims to promote reproducibility and accuracy in the laboratory. A thorough understanding of these properties is fundamental to the successful and safe application of **N-Ethylformamide** in research and industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. ASTM D93 - eralytics [eralytics.com]
- 4. nanopartikel.info [nanopartikel.info]
- 5. EU A.4: Vapour pressure | ibacon GmbH [ibacon.com]
- 6. CHM1020L Online Manual [chem.fsu.edu]
- 7. youtube.com [youtube.com]

- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 14. delltech.com [delltech.com]
- 15. nazhco.com [nazhco.com]
- 16. youtube.com [youtube.com]
- 17. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 18. azom.com [azom.com]
- To cite this document: BenchChem. [N-Ethylformamide: A Comprehensive Physicochemical Profile for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146923#physicochemical-properties-of-n-ethylformamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com